molecular formula C27H36O12 B1150658 Tinospinoside C CAS No. 1383977-51-2

Tinospinoside C

Cat. No.: B1150658
CAS No.: 1383977-51-2
M. Wt: 552.6 g/mol
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Description

Tinospinoside C is a clerodane diterpenoid compound isolated from the roots of Tinospora sagittata, a plant species belonging to the Menispermaceae family. This compound is part of a group of diterpenoids known for their diverse biological activities and has been the subject of various phytochemical investigations .

Mechanism of Action

Target of Action

Tinospinoside C, a diterpene, has been found to exhibit cytotoxic and antifouling activities . It primarily targets various cells, including K562 cells, Hela cells, HL60 cells, and HepG2 cells . These cells are commonly used in research to study cancer and other diseases.

Mode of Action

It has been found to have inhibitory activities . This suggests that this compound may interact with its targets by inhibiting certain cellular processes, leading to its cytotoxic and antifouling effects .

Biochemical Pathways

It has been suggested that this compound may be involved in the inhibition of nitric oxide production . Nitric oxide is a key signaling molecule in many physiological and pathological processes. Therefore, the inhibition of nitric oxide production could have significant downstream effects, potentially contributing to the observed cytotoxic and antifouling activities of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its cytotoxic and antifouling activities . These activities suggest that this compound may induce cell death or inhibit cell proliferation in its target cells . Additionally, its antifouling activity indicates that it may prevent the accumulation of organisms on surfaces, which is particularly relevant in marine environments.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the plant from which this compound is derived, Tinospora sagittata, is widely distributed throughout the south of China and also found in northern Vietnam . The geographical location and environmental conditions of these regions could potentially affect the composition and concentration of this compound in the plant, thereby influencing its action and efficacy.

Biochemical Analysis

Biochemical Properties

Tinospinoside C plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition can help regulate blood sugar levels, making it a potential candidate for managing diabetes. Additionally, this compound interacts with nitric oxide synthase, reducing nitric oxide production and thereby exhibiting anti-inflammatory effects .

Cellular Effects

This compound affects various cell types and cellular processes. It has been observed to induce cytotoxicity in cancer cells, leading to cell death . This compound also influences cell signaling pathways, such as the NF-κB pathway, which plays a crucial role in inflammation and immune responses . Furthermore, this compound affects gene expression by modulating the activity of transcription factors, thereby altering cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves several interactions at the molecular level. It binds to specific biomolecules, inhibiting or activating their functions. For example, this compound binds to the active site of α-glucosidase, preventing the enzyme from catalyzing its substrate . This binding interaction leads to a decrease in glucose production. Additionally, this compound inhibits the activity of nitric oxide synthase by binding to its regulatory sites, reducing nitric oxide levels and exerting anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, maintaining its activity for extended periods . It undergoes degradation when exposed to light and high temperatures, leading to a decrease in its efficacy . Long-term studies have shown that this compound can induce sustained cytotoxic effects in cancer cells, suggesting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as reducing blood sugar levels and inflammation . At high doses, this compound can induce toxic effects, including liver damage and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound inhibits α-glucosidase, affecting carbohydrate metabolism and reducing glucose production . Additionally, it modulates the activity of nitric oxide synthase, impacting nitric oxide levels and influencing inflammatory responses .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cells, this compound accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . This distribution pattern is crucial for understanding the compound’s therapeutic potential and optimizing its delivery.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications play a role in directing this compound to these compartments, ensuring its proper localization and enhancing its therapeutic efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The isolation of Tinospinoside C involves the extraction of the roots of Tinospora sagittata using methanol. The methanol extract is then fractionated using ethyl acetate. The fractionated extract undergoes repeated column chromatography followed by high-performance liquid chromatography (HPLC) purification to yield this compound .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. The compound is primarily obtained through the extraction and purification processes mentioned above, which are typically conducted in research laboratories.

Chemical Reactions Analysis

Types of Reactions: Tinospinoside C undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound contains an epoxy moiety and an oxygenated quaternary carbon, which are reactive sites for these chemical transformations .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the epoxy moiety.

    Substitution: Nucleophilic substitution reactions can occur at the oxygenated quaternary carbon using reagents like sodium methoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of diols.

Scientific Research Applications

Comparison with Similar Compounds

  • Tinospinoside D
  • Tinospinoside E
  • Tinospin E
  • Columbin
  • Columbin Glucoside

Comparison: Tinospinoside C shares structural similarities with other clerodane diterpenoids such as Tinospinoside D and Tinospinoside E. it is unique due to the presence of an epoxy moiety and an oxygenated quaternary carbon, which confer distinct chemical reactivity and biological activity . Compared to columbin and columbin glucoside, this compound exhibits different inhibitory effects on nitric oxide production, highlighting its potential as a specialized bioactive compound.

Biological Activity

Tinospinoside C, a clerodane diterpene glycoside derived from the plant Tinospora sagittata, has garnered attention due to its diverse biological activities. This compound is primarily noted for its cytotoxic and antifouling properties, as well as its potential anti-inflammatory effects. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound is characterized as follows:

  • Chemical Name : (2S,4aR,6aR,9R,10aR,10bS)-2-(3-furanyl)-9-(β-D-glucopyranosyloxy)-1,4,4a,5,6,6a,9,10,10a,10b-decahydro-4a-hydroxyl-6a,10b-dimethyl-4-oxo-2H-naphtho[2,1-c]pyran-7-carboxylic acid methyl ester.
  • Molecular Formula : C₃₁H₄₄O₁₀.

This compound exerts its biological effects through several mechanisms:

  • Cytotoxicity : The compound has been shown to induce cell death in various cancer cell lines. It demonstrates significant cytotoxicity against HepG2 (liver), HCT116 (colon), and SGC-7901 (gastric) cancer cells when tested in vitro using the sulforhodamine B (SRB) assay .
  • Inhibition of Nitric Oxide Production : Research indicates that this compound inhibits nitric oxide (NO) production in activated macrophage-like cells. The IC50 value for this inhibition is reported to be 218 µM . This suggests potential anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
  • α-Glucosidase Inhibition : The compound has demonstrated inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. At a concentration of 20 µg/mL, it showed an inhibition rate of approximately 48.58%, which is lower than the positive control acarbose (79.09%) but indicates its potential as a therapeutic agent for managing diabetes .

This compound interacts with various enzymes and proteins within biochemical pathways:

  • Enzyme Interactions : The compound binds to the active site of α-glucosidase, effectively preventing it from catalyzing its substrate. This interaction highlights its role in metabolic regulation.
  • Cellular Effects : Beyond cytotoxicity in cancer cells, this compound influences other cellular processes that may contribute to its overall therapeutic potential.

Research Findings and Case Studies

Recent studies have explored the biological activities and potential applications of this compound:

Study FocusFindings
CytotoxicityInduces cell death in HepG2, HCT116, and SGC-7901 cell lines .
Anti-inflammatory PotentialInhibits NO production in macrophages; IC50 = 218 µM .
Enzyme InhibitionInhibits α-glucosidase with 48.58% activity at 20 µg/mL .

Therapeutic Applications

Given its biological activities, this compound is being investigated for various therapeutic applications:

  • Anti-inflammatory Treatments : Due to its ability to inhibit NO production and inflammatory cytokines.
  • Cancer Therapy : Its cytotoxic effects on cancer cells make it a candidate for further development in oncology.
  • Diabetes Management : As an α-glucosidase inhibitor, it may assist in controlling blood sugar levels.

Properties

IUPAC Name

methyl (2S,4aR,6aR,9R,10aR,10bS)-2-(furan-3-yl)-4a-hydroxy-6a,10b-dimethyl-4-oxo-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,5,6,9,10,10a-hexahydro-1H-benzo[f]isochromene-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O12/c1-25-5-6-27(34)24(33)39-16(13-4-7-36-12-13)10-26(27,2)18(25)9-14(8-15(25)22(32)35-3)37-23-21(31)20(30)19(29)17(11-28)38-23/h4,7-8,12,14,16-21,23,28-31,34H,5-6,9-11H2,1-3H3/t14-,16-,17+,18+,19+,20-,21+,23+,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZVAPHHIUDDEI-BAXBFVPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3(C(=O)OC(CC3(C1CC(C=C2C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)C)C5=COC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@]3(C(=O)O[C@@H](C[C@]3([C@@H]1C[C@H](C=C2C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)C5=COC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tinospinoside C
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Tinospinoside C
Customer
Q & A

Q1: What is the structure of Tinospinoside C and what is its known biological activity?

A1: this compound is a clerodane diterpene glycoside. Its full chemical name is (2S,4aR,6aR,9R,10aR,10bS)-2-(3-furanyl)-9-(β-D-glucopyranosyloxy)-1,4,4a,5,6,6a,9,10,10a,10b-decahydro-4a-hydroxyl-6a,10b-dimethyl-4-oxo-2H-naphtho[2,1-c]pyran-7-carboxylic acid methyl ester []. Research indicates that this compound exhibits inhibitory activity against nitric oxide (NO) production in lipopolysaccharide and tumor necrosis factor-gamma (TNF-γ) activated macrophage-like J774.1 cells with an IC50 value of 218 µM []. This suggests potential anti-inflammatory properties.

Q2: Where was this compound originally discovered and are there any structural analogs?

A2: this compound was initially isolated from the roots of the plant Tinospora sagittata (Oliv.) Gagnep []. Interestingly, structural analogs, Tinospinosides A and B, were also found in the same plant []. Additionally, this compound was identified alongside another analog, Tinospinoside E, in the Tinospora sagittata var. yunnanensis variant []. This highlights the presence of diverse bioactive compounds within this plant genus.

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